molecular formula C8H10O3 B1278160 4-(2-Hydroxyethoxy)phenol CAS No. 13427-53-7

4-(2-Hydroxyethoxy)phenol

Cat. No. B1278160
CAS RN: 13427-53-7
M. Wt: 154.16 g/mol
InChI Key: DPKWXRUINJHOOB-UHFFFAOYSA-N
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Patent
US04568497

Procedure details

To a mixture of 2.50 g 2-(4-(1-methylethenyl)phenoxy)ethanol, 10 ml methanol, and 1.1 equivalents 50% aqueous H2O2 were added 0.1 equivalent 98% H2SO4. The reaction mixture warmed itself to reflux which subsided in a few minutes. After addition of 0.2 equivalent Na2SO3, methanol was removed under reduced pressure. The residue was taken up in ether, dried over Na2SO4 and NaHCO3, and filtered. Removal of solvent left 4-(2-(hydroxyethoxy)phenol in quantitative yield.
Name
2-(4-(1-methylethenyl)phenoxy)ethanol
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([C:4]1[CH:13]=[CH:12][C:7]([O:8][CH2:9][CH2:10][OH:11])=[CH:6][CH:5]=1)=C.OO.[OH:16]S(O)(=O)=O.[O-]S([O-])=O.[Na+].[Na+]>CO>[OH:11][CH2:10][CH2:9][O:8][C:7]1[CH:12]=[CH:13][C:4]([OH:16])=[CH:5][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
2-(4-(1-methylethenyl)phenoxy)ethanol
Quantity
2.5 g
Type
reactant
Smiles
CC(=C)C1=CC=C(OCCO)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture warmed itself
TEMPERATURE
Type
TEMPERATURE
Details
to reflux which
WAIT
Type
WAIT
Details
subsided in a few minutes
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and NaHCO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent
WAIT
Type
WAIT
Details
left 4-(2-(hydroxyethoxy)phenol in quantitative yield

Outcomes

Product
Name
Type
Smiles
OCCOC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.